molecular formula C27H25NO6 B255411 N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide

N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide

Cat. No. B255411
M. Wt: 459.5 g/mol
InChI Key: NSVQYQMWCNTCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide is a chemical compound that belongs to the class of amides. It is commonly known as EPC-K1, and it has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of EPC-K1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways that are involved in inflammation and cancer growth. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the PI3K/Akt pathway, which is involved in cancer cell growth and survival.
Biochemical and physiological effects:
EPC-K1 has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPC-K1 in lab experiments is that it has been found to be relatively non-toxic, which makes it a safer alternative to other compounds that are used in cancer therapy. Additionally, it has been found to have a selective inhibitory effect on cancer cells, which means that it can target cancer cells without affecting normal cells. However, one of the limitations of using EPC-K1 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the study of EPC-K1. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in combination with other compounds for cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of EPC-K1 involves several steps. The starting material is 4-ethylphenol, which is reacted with phosgene to form 4-ethylphenyl chloroformate. This intermediate is then reacted with 7-hydroxy-3-(4-ethylphenoxy)-4H-chromen-4-one to form the desired product, EPC-K1.

Scientific Research Applications

EPC-K1 has been studied extensively due to its potential applications in various fields. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.

properties

Product Name

N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C27H25NO6/c1-3-18-9-11-19(12-10-18)34-25-16-33-24-15-20(13-14-21(24)27(25)30)32-17-26(29)28-22-7-5-6-8-23(22)31-4-2/h5-16H,3-4,17H2,1-2H3,(H,28,29)

InChI Key

NSVQYQMWCNTCMT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4OCC

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4OCC

Origin of Product

United States

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